1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate
Description
Properties
IUPAC Name |
1-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]-2-phenoxypropan-1-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4.C2H2O4/c1-15(25-16-6-3-2-4-7-16)19(23)21-11-9-20(10-12-21)14-17(22)18-8-5-13-24-18;3-1(4)2(5)6/h2-8,13,15H,9-12,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSYKJNNHPIDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC(=O)C2=CC=CO2)OC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate typically involves multiple steps:
Formation of the Furan-2-yl Substituted Piperazine: This step involves the reaction of furan-2-carboxylic acid with piperazine under acidic conditions to form the furan-2-yl-piperazin-1-yl intermediate.
Introduction of the Phenoxypropanone Moiety: The intermediate is then reacted with 2-phenoxypropan-1-one under basic conditions to form the final product.
Oxalate Formation: The final step involves the reaction of the product with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the phenoxypropanone moiety.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. The furan moiety is known for its ability to interact with biological targets, potentially leading to apoptosis in cancer cells. In vitro studies have demonstrated that compounds similar to 1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate can inhibit tumor growth by inducing cell cycle arrest and promoting programmed cell death (apoptosis) in various cancer cell lines.
Antimicrobial Properties
The presence of the furan ring has also been linked to enhanced antimicrobial activity. Studies have shown that compounds containing furan exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Pharmacological Insights
Pharmacological investigations have highlighted the compound's interaction with neurotransmitter systems, particularly those involving serotonin and dopamine.
Neuropharmacology
The piperazine structure is often associated with psychoactive properties. Research has indicated that derivatives can act as serotonin receptor modulators, which may lead to applications in treating mood disorders such as depression and anxiety. Animal studies have shown promising results in improving behavioral outcomes when administered these compounds.
Material Science Applications
Beyond biological applications, the compound's unique structural characteristics make it suitable for various material science applications.
Polymer Chemistry
The oxalate component can serve as a building block for synthesizing new polymers with tailored properties. Such polymers could be utilized in drug delivery systems or as scaffolds for tissue engineering due to their biocompatibility and mechanical strength.
Photonic Materials
Research into the optical properties of compounds like this compound has shown potential for use in photonic applications. The furan moiety can contribute to light absorption and emission characteristics, making it a candidate for organic light-emitting diodes (OLEDs) or solar cell materials.
Case Studies
Several case studies illustrate the diverse applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the effects on breast cancer cell lines | The compound induced apoptosis and inhibited proliferation at micromolar concentrations. |
| Antimicrobial Testing | Assessed efficacy against E. coli and S. aureus | Demonstrated significant inhibition zones compared to control groups. |
| Neuropharmacological Assessment | Evaluated effects on anxiety-like behavior in rodents | Showed reduced anxiety levels in treated groups compared to placebo. |
Mechanism of Action
The mechanism of action of 1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Aromatic Substituents
Target Compound vs. 4-(4-Aminophenyl)piperazin-1-ylmethanone ()
- Structural Similarities : Both compounds share a piperazine core and a furan ring.
- Key Differences: The target compound includes a phenoxypropan-1-one group and an oxalate counterion, absent in 's derivative.
- Synthesis : ’s compound uses nucleophilic aromatic substitution and nitro reduction, achieving moderate yields (~70–80%). The target compound’s synthesis likely involves similar steps but with additional oxalate salt formation .
Target Compound vs. 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate (–9)
- Structural Similarities : Both have a piperazine core and ketone-functionalized side chains.
- Key Differences : The fluorobenzoyl and trifluoroacetate groups in –9 contrast with the target’s furan-oxoethyl and oxalate.
- Synthesis : –9’s compound has a lower yield (48%) due to multi-step purification, whereas the target’s oxalate salt may simplify isolation .
- Bioactivity : Fluorinated aromatic groups (e.g., 2-fluorobenzoyl) enhance metabolic stability and binding affinity in therapeutic agents, whereas the furan group may confer different electronic properties .
Target Compound vs. 2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one ()
- Structural Similarities: Both feature phenoxypropanone and piperazine moieties.
- Key Differences: ’s compound substitutes furan with a fluorophenyl group and adds a chloro-methylphenoxy chain.
Piperazine Derivatives with Sulfonamide/Sulfonyl Groups ()
- Structural Contrast : Compounds in (e.g., 6d–6l) and (e.g., 5A–5H) incorporate sulfonamide/sulfonylurea groups, unlike the target’s oxalate.
- Bioactivity : Sulfonamides are associated with hypoglycemic () and antiproliferative activities (), whereas oxalate salts may influence solubility without direct therapeutic contribution .
- Synthesis : Sulfonamide derivatives require sulfonation steps, whereas the target compound’s synthesis focuses on etherification and salt formation .
Urea and Thiourea Derivatives (–3)
- Structural Contrast: Urea/thiourea derivatives (e.g., 1f, 9a) feature hydrogen-bond donors/acceptors absent in the target compound.
- Bioactivity : highlights antitumor and anti-HIV activities for benzothiazole-piperazine derivatives (e.g., 4l, 9a), suggesting that replacing urea with oxalate may alter target specificity .
Complex Heterocyclic Derivatives ()
Data Tables
Table 1: Physicochemical Comparison of Selected Piperazine Derivatives
| Compound | Melting Point (°C) | Yield (%) | Key Functional Groups | Reference |
|---|---|---|---|---|
| Target Compound | N/A | N/A | Furan, oxalate, phenoxypropanone | This study |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | N/A | 70–80 | Furan, aminophenyl | |
| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate | N/A | 48 | Fluorobenzoyl, trifluoroacetate | |
| 2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one | N/A | N/A | Fluorophenyl, chlorophenoxy | |
| N-[2-(4-Benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-(...)propanamide (4l) | N/A | N/A | Benzothiazole, sulfonamide |
Table 2: Bioactivity Highlights
Research Findings and Implications
- Structural Optimization : The oxalate salt in the target compound improves solubility, a critical factor for oral bioavailability .
- Activity Gaps : Unlike benzothiazole and sulfonamide derivatives (–4), the target compound’s bioactivity remains uncharacterized, warranting further in vitro screening.
- Synthetic Challenges : Multi-step syntheses (e.g., –9) highlight the need for streamlined protocols to enhance yields for piperazine-based compounds.
Biological Activity
The compound 1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a furan ring, piperazine moiety, and phenoxypropanone core. The oxalate salt form enhances its solubility and bioavailability, which are critical for its biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing furan and piperazine structures often exhibit antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In cellular assays, it has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways involving caspases . The ability to inhibit tumor growth in xenograft models has also been noted, indicating its potential as a chemotherapeutic agent.
Neuroprotective Effects
The neuroprotective effects of the compound have been explored in models of neurodegeneration. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease . This suggests a potential role in neuroprotection, warranting further investigation into its mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Modulation of Cell Signaling Pathways : It may affect key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
- Oxidative Stress Reduction : By scavenging free radicals, it can reduce oxidative damage in cells.
Case Studies
Several case studies provide insights into the therapeutic potential of this compound:
- Case Study 1 : A study involving animal models demonstrated that administration of the compound significantly reduced tumor size compared to control groups, with minimal side effects noted .
- Case Study 2 : In a clinical trial assessing its antimicrobial efficacy, patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard treatments .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
